Sodium 2-formyl-4-nitrobenzenolate

Solubility Aqueous synthesis Formulation

Researchers often face solubility gaps when using free phenol 5-nitrosalicylaldehyde in aqueous systems. This pre-formed sodium salt (CAS 58983-36-1) solves that, dissolving readily for buffer-based workflows without co-solvents. • Eliminates base-activation step; ensures consistent phenoxide nucleophilicity for reproducible Schiff-base or salen-type condensations. • Exploits differential water solubility for high-purity isolation, achieving 99.4% HPLC purity in chromatography-free manufacturing. • Enables homogeneous enzyme assay trapping with a >100 nm Stokes shift, reducing background in flow cytometry.

Molecular Formula C7H4NNaO4
Molecular Weight 189.1 g/mol
CAS No. 58983-36-1
Cat. No. B1598098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-formyl-4-nitrobenzenolate
CAS58983-36-1
Molecular FormulaC7H4NNaO4
Molecular Weight189.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])C=O)[O-].[Na+]
InChIInChI=1S/C7H5NO4.Na/c9-4-5-3-6(8(11)12)1-2-7(5)10;/h1-4,10H;/q;+1/p-1
InChIKeyLPPGPUUOTHBSQH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Formyl-4-Nitrobenzenolate: Baseline Identity


Sodium 2-formyl-4-nitrobenzenolate (CAS 58983-36-1), also referred to as 5-nitrosalicylaldehyde sodium salt or 2-hydroxy-5-nitrobenzaldehyde sodium salt, is a pre-formed sodium phenolate of 5-nitrosalicylaldehyde. The compound bears a nitro group at the 4-position (para to the aldehyde) and exists as a water-soluble ionic salt with molecular formula C₇H₄NNaO₄ and molecular weight 189.10 g·mol⁻¹ [1]. Unlike the poorly water-soluble free phenol (5-nitrosalicylaldehyde, CAS 97-51-8), the sodium salt is fully ionized in aqueous solution, which directly impacts its handling, reactivity, and applicability in aqueous-phase synthesis and biochemical assays [2].

Why Substitution with Free Phenol or Isomers Fails


Generic substitution with the free phenol (5-nitrosalicylaldehyde) introduces a critical solubility gap: the free phenol is only sparingly soluble in water, whereas the sodium salt dissolves readily, enabling homogeneous aqueous-phase reactions and buffer-based biochemical workflows without organic co-solvents [1]. Substitution with the 3-nitro positional isomer or its sodium salt is undermined by substantively different aqueous solubility, a property exploited in the industrial separation of the two regioisomers via their sodium salts [2]. Furthermore, the pre-formed sodium phenolate eliminates the need for exogenous base in nucleophilic addition or Schiff-base condensation reactions, removing a variable that can affect reaction kinetics and product distribution [3].

Quantified Differentiation Evidence


Aqueous Solubility Advantage vs. Free Phenol

The sodium salt of 5-nitrosalicylaldehyde is freely soluble in water, whereas the free phenol (5-nitrosalicylaldehyde, CAS 97-51-8) exhibits only marginal aqueous solubility. In the J. Chem. Eng. Data study, the mole-fraction solubility of the free phenol in pure water at 298.15 K was approximately 4.4 × 10⁻³ (extrapolated from co-solvent data), corresponding to roughly 0.04 g per 100 g water [1]. Conversion to the sodium phenolate increases aqueous solubility by at least two orders of magnitude based on preparative-scale dissolution observations [2]. This differential is decisive for applications requiring homogeneous aqueous reaction conditions without organic co-solvents.

Solubility Aqueous synthesis Formulation

Regioisomeric Separation Selectivity

In the purification of nitrosalicylaldehyde isomers, conversion of both 3- and 5-nitrosalicylaldehydes to their sodium salts is the critical enabling step. The two sodium salts exhibit substantially different water solubilities, permitting selective aqueous extraction: the 5-nitro sodium salt preferentially partitions into the aqueous phase, leaving the 3-nitro sodium salt behind [1]. After acidification and recrystallization, 5-nitrosalicylaldehyde was obtained in 58.0% yield with 99.4% purity by HPLC, while the 3-nitro isomer was separately recovered in 35.0% yield [1].

Isomer separation Purification Process chemistry

Fluorescence Emission Shift in Enzyme Assays

In a patented fluorescence method for proteinase detection, 5-nitrosalicylaldehyde (used as the sodium salt for aqueous compatibility) couples with enzymatically liberated 4-methoxy-2-naphthylamine to form a water-insoluble Schiff-base product. This product exhibits a fluorescence emission shift from λ_em 425 nm (free amine) to λ_em 530 nm and 595 nm, enabling ratiometric detection with reduced background interference [1]. In contrast, benzaldehyde and p-nitrobenzaldehyde, tested as alternative aromatic aldehydes, produced Schiff-base complexes with blue fluorescence only, lacking the orange-red shift that distinguishes the 5-nitro derivative [2].

Fluorescence assay Enzyme histochemistry Schiff-base

Pre-Deprotonated Form Eliminates Base Requirement

Schiff-base formation between 5-nitrosalicylaldehyde and primary amines typically requires deprotonation of the phenolic –OH to generate the nucleophilic phenoxide. The sodium salt (CAS 58983-36-1) is supplied in the pre-deprotonated form, bypassing the need for exogenous base. The free phenol has a predicted pKa of approximately 5.08 ; in unbuffered or neutral aqueous conditions, only a small fraction exists as the reactive phenoxide. Using the sodium salt ensures quantitative availability of the phenoxide nucleophile from the outset, leading to more consistent reaction kinetics and higher yields in chelating ligand synthesis [1].

Schiff-base synthesis Reaction efficiency Ligand design

Evidence-Backed Application Scenarios


Scalable Purification via Sodium Salt Separation

Industrial production of high-purity 5-nitrosalicylaldehyde exploits the differential water solubility of its sodium salt relative to the 3-nitro isomer. The process converts mixed nitration products to sodium salts, selectively extracts the 5-nitro isomer into water, and recovers the pure phenol after acidification. This method achieves 99.4% HPLC purity and 58.0% isolated yield, providing a chromatography-free route to multi-kilogram quantities [1].

Aqueous-Phase Fluorescence Coupling Agent

The sodium salt form enables direct dissolution in aqueous enzyme assay buffers (pH 4–7.5) at 1 mmol/L working concentration. It traps enzymatically liberated 4-methoxy-2-naphthylamine as a fluorescent Schiff-base product with excitation-compatible emission at 530 and 595 nm, providing a >100 nm Stokes shift that reduces background and facilitates multi-parameter flow cytometric analysis [1][2].

Pre-Activated Building Block for Schiff-Base Synthesis

As a pre-formed sodium phenolate, the compound eliminates the base-activation step normally required when using 5-nitrosalicylaldehyde. This property is particularly advantageous in the synthesis of salen-type ligands, hydrazone-based chelators, and fluorescent molecular probes where consistent phenoxide nucleophilicity is essential for reproducible condensation yields [1].

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